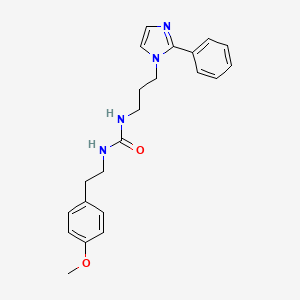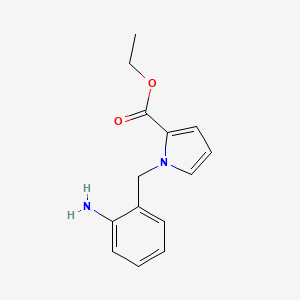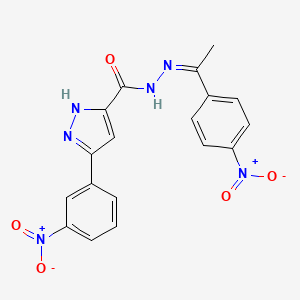![molecular formula C9H8F2N4O B2539789 2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide CAS No. 2451256-41-8](/img/structure/B2539789.png)
2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide is a chemical compound with the molecular formula C9H8F2N4O and a molecular weight of 226.18 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological and pharmacological activities . The presence of the difluoromethyl group and the carbohydrazide moiety in its structure makes it a compound of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide typically involves the reaction of 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the carbohydrazide derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbohydrazide moiety to other functional groups.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or various halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
科学的研究の応用
2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide has several scientific research applications:
作用機序
The mechanism of action of 2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can induce apoptosis in cancer cells by causing nuclear condensation and fragmentation . The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of key signaling pathways related to cell proliferation and survival.
類似化合物との比較
Similar Compounds
2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid: This compound is structurally similar but lacks the carbohydrazide moiety.
Imidazo[1,2-a]pyridine derivatives: Various derivatives of imidazo[1,2-a]pyridine have been studied for their biological activities, including antiviral, antibacterial, and anticancer properties.
Uniqueness
2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide is unique due to the presence of both the difluoromethyl group and the carbohydrazide moiety, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in scientific research and industrial applications.
特性
IUPAC Name |
2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N4O/c10-8(11)6-7(9(16)14-12)15-4-2-1-3-5(15)13-6/h1-4,8H,12H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHILZJAHORSQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C(=O)NN)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2539708.png)
![N'-(3,4-dimethylphenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2539709.png)

![1-(tert-butyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2539712.png)



![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2539721.png)
![2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2539724.png)
![1-(1,3-Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2539725.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2539727.png)
![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B2539729.png)
